What are the physical and chemical properties of hexanoyl chloride?
What are the physical and chemical properties of hexanoyl chloride?
For Researchers, Scientists, and Drug Development Professionals
Hexanoyl chloride, also known as caproyl chloride, is a versatile chemical intermediate extensively utilized in organic synthesis. Its high reactivity makes it a crucial reagent in the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth overview of the physical and chemical properties of hexanoyl chloride, complete with experimental protocols and logical diagrams to facilitate its effective application in research and development.
Physical Properties
Hexanoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a combustible fluid that is sensitive to moisture.[3][4] The key physical properties of hexanoyl chloride are summarized in the table below, providing a consolidated view of data from various sources.
| Property | Value | References |
| Molecular Formula | C₆H₁₁ClO | [1][5] |
| Molecular Weight | 134.60 g/mol | [2][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3][6] |
| Odor | Sharp, pungent, irritating | [1][2] |
| Density | 0.963 g/mL at 25 °C | [6] |
| Melting Point | -87 °C | [1][3][7] |
| Boiling Point | 150-153 °C | [3][6] |
| Refractive Index (n20/D) | 1.426 | [3][6] |
| Flash Point | 50 °C (closed cup) | |
| Solubility | Soluble in ether and chloroform.[1][3] Reacts violently with water.[2][3] |
Chemical Properties
Hexanoyl chloride's chemical behavior is dominated by the reactivity of the acyl chloride functional group. It is a potent acylating agent, readily participating in nucleophilic acyl substitution reactions.[1][8] This reactivity is central to its utility in organic synthesis.
Reactivity and Stability:
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Acylating Agent: Hexanoyl chloride is primarily used to introduce the hexanoyl group into other molecules.[1][5] It reacts with a variety of nucleophiles, including alcohols, amines, and water.[1][8]
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Hydrolysis: It reacts violently with water and moisture, hydrolyzing to form hexanoic acid and hydrochloric acid.[3][8][9] This reaction is rapid and exothermic.
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Stability: Hexanoyl chloride is stable under normal temperatures and pressures when kept in a dry, inert environment.[1] It is sensitive to moisture and should be stored accordingly.[3][4]
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Hazardous Reactions: Violent reactions can occur with water, alkalis, and alcohols.
The following diagram illustrates the general reactivity of hexanoyl chloride with common nucleophiles.
Figure 1: General reactivity of hexanoyl chloride.
Experimental Protocols
Detailed methodologies for key reactions involving hexanoyl chloride are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrates.
Esterification: Synthesis of an Ester
This protocol describes the reaction of hexanoyl chloride with an alcohol to form an ester.
Figure 2: Workflow for the synthesis of an ester.
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM).
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Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add hexanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Amidation: Synthesis of an Amide
This protocol details the reaction of hexanoyl chloride with a primary or secondary amine to form an amide.
Figure 3: Workflow for the synthesis of an amide.
Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an inert solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C using an ice bath.
-
Add hexanoyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Conclusion
Hexanoyl chloride is a fundamental building block in organic synthesis, valued for its high reactivity as an acylating agent. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial applications. The provided experimental protocols offer a starting point for the synthesis of various hexanoyl derivatives, contributing to the advancement of research in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Hexanoyl chloride CAS#: 142-61-0 [m.chemicalbook.com]
- 7. Hexanoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 8. webqc.org [webqc.org]
- 9. scienceinfo.com [scienceinfo.com]
